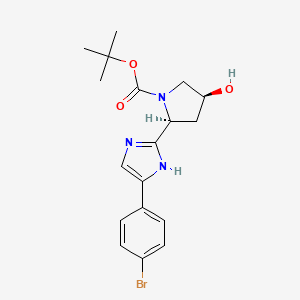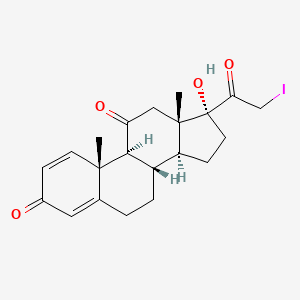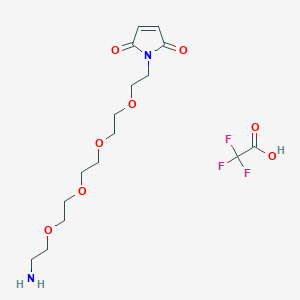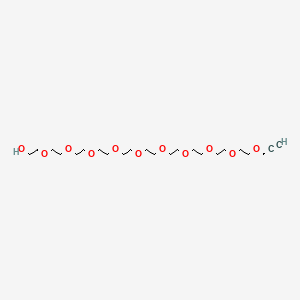
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, ending with a hydroxyl group. This compound is part of the polyethylene glycol (PEG) family, known for its versatility and wide range of applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as an alcohol or amine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired degree of polymerization. Catalysts like potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors where ethylene oxide is continuously fed into the system. The process is carefully monitored to maintain the desired molecular weight and polydispersity index. The final product is then purified through distillation or other separation techniques to remove any unreacted monomers or by-products.
化学反応の分析
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, amines.
科学的研究の応用
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and as an additive in various industrial processes.
作用機序
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound’s long chain structure allows it to form stable complexes with other molecules, enhancing its solubility and bioavailability. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release.
類似化合物との比較
Similar Compounds
Polyethylene Glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polymer with a similar structure but derived from tetrahydrofuran.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol is unique due to its specific chain length and the presence of an alkyne group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where precise control over molecular interactions is required.
特性
分子式 |
C23H44O11 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H44O11/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1,24H,3-23H2 |
InChIキー |
YMXJRYITKUOBEJ-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
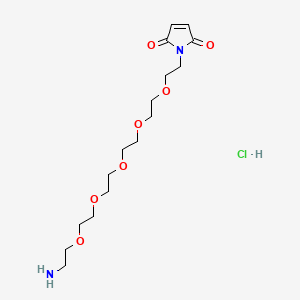
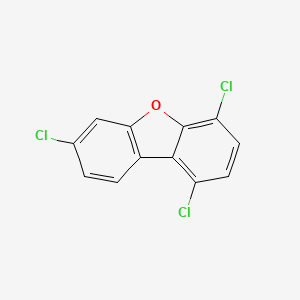
![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)
![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
